molecular formula C14H16N2O3S B2469728 Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 855715-37-6

Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2469728
M. Wt: 292.35
InChI Key: LVSDBFMGXPXKJI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their therapeutic potential, particularly in cancer and central nervous system disorders. Initially known for neurotoxicity, certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown promise as neuroprotective agents against Parkinsonism. The FDA approval of trabectedin for soft tissue sarcomas highlights the anticancer potential of fused THIQs. This suggests a broader therapeutic landscape for quinoline derivatives in treating infectious diseases and developing novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Imiquimod and Immune Response Modifiers

Imiquimod, a non-nucleoside imidazoquinolinamine, activates immune responses through localized cytokine induction. Although not directly related, its mechanism showcases the importance of quinoline derivatives in modulating immune functions. This has led to its application in treating various skin disorders, demonstrating the potential of such compounds in dermatological applications (Syed, 2001).

Antioxidant Activity Methods

Research on antioxidants, including those potentially related to quinoline derivatives, is crucial for applications in food engineering, medicine, and pharmacy. Various methods to determine antioxidant activity, such as ORAC, HORAC, and DPPH assays, are critical for evaluating the therapeutic potential of compounds (Munteanu & Apetrei, 2021).

Oxazoline-Containing Ligands in Asymmetric Catalysis

Oxazoline rings, often used in asymmetric catalysis, highlight the importance of nitrogen-containing heterocycles in synthetic chemistry. These ligands, derived from chiral amino alcohols, are crucial for various metal-catalyzed transformations. This relevance hints at the potential utility of complex heterocycles like methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate in catalysis or synthetic applications (Hargaden & Guiry, 2009).

Safety And Hazards

Safety and hazard information is crucial for handling and storing the compound. This information can often be found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be conducted based on the known properties of the compound .

properties

IUPAC Name

methyl 3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8(2)7-16-12(17)10-5-4-9(13(18)19-3)6-11(10)15-14(16)20/h4-6,8H,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDBFMGXPXKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

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